molecular formula C16H15NO B2878840 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole CAS No. 939888-22-9

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Cat. No. B2878840
CAS RN: 939888-22-9
M. Wt: 237.302
InChI Key: ANPKMKDDNIVFKS-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu(NO 3 ) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .


Molecular Structure Analysis

The molecular structure of oxazoles is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Oxazole Derivatives

Novel oxazole derivatives, including 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, are synthesized through various chemical reactions, such as the Friedel-Crafts reaction, Erlenmeyer–Plochl reaction, and others. These synthetic routes offer the possibility to modify oxazole derivatives to enhance their physical, chemical, and biological properties (Williams & Fu, 2010).

Antioxidant Properties

Some oxazole derivatives demonstrate significant antioxidant activities. For instance, a study on the antioxidant properties of new oxazole-5(4H)-one derivatives shows that these compounds exhibit inhibitory activity on lipid peroxidation and hepatic enzymes, indicating potential for therapeutic applications (Kuş et al., 2017).

Anticancer Activity

Certain oxazole compounds have been evaluated for their anticancer properties. A study on 2-aryl 5-hydroxy benzo[d]oxazoles indicates these compounds possess selective growth inhibition of cancer cells, highlighting the therapeutic potential of oxazole derivatives in oncology (Tangellamudi et al., 2018).

Material Science and Photophysical Applications

Light Harvesting and Electronic Properties

Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties has demonstrated that certain oxazole derivatives can be significant in developing new dye-sensitized solar cells (DSSCs) and as inhibitors of Topoisomerase II enzyme, which is crucial for DNA replication (Mary et al., 2019).

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-benzyl-5-phenyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKMKDDNIVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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